

Synthesis Protocol for GSK163090: A Detailed Application Note for Researchers

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Compound of Interest

Compound Name: GSK163929

Cat. No.: B15608945

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Abstract

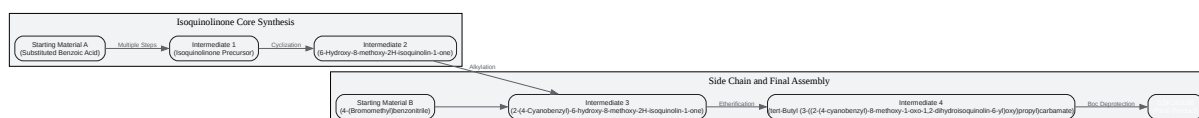
This document provides a detailed protocol for the chemical synthesis of GSK163090, a potent and selective antagonist of the 5-HT_{1A}, 5-HT_{1B}, and 5-HT_{1D} receptors. The synthesis involves a multi-step sequence, culminating in the formation of the final compound, 4-((6-(3-aminopropoxy)-8-methoxy-1-oxo-1,2-dihydroisoquinolin-2-yl)methyl)benzonitrile. This protocol is intended for researchers, scientists, and drug development professionals. All quantitative data is summarized in tables, and experimental procedures are described in detail. Additionally, a schematic of the synthetic pathway is provided in DOT language for visualization.

Introduction

GSK163090 is a research compound with significant potential in the study of serotonin receptor pathways. Its synthesis requires a carefully orchestrated series of chemical reactions. The overall synthetic strategy involves the preparation of two key intermediates: a substituted isoquinolinone core and a benzonitrile-containing side chain, which are then coupled and further modified to yield the final product.

Synthetic Pathway

The synthesis of GSK163090 can be visualized as a convergent process, as illustrated in the following diagram.



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Caption: Synthetic pathway for GSK163090.

Experimental Protocols

Materials and Methods

All reagents and solvents should be of analytical grade and used as received unless otherwise noted. Reactions should be monitored by thin-layer chromatography (TLC) on silica gel plates. Column chromatography should be performed using silica gel (230-400 mesh). ¹H NMR and ¹³C NMR spectra should be recorded on a suitable spectrometer.

Synthesis of Intermediates

Intermediate 2: 6-Hydroxy-8-methoxy-2H-isoquinolin-1-one

The synthesis of the isoquinolinone core is a multi-step process starting from a suitably substituted benzoic acid derivative. The final step in the formation of Intermediate 2 involves an intramolecular cyclization reaction.

Intermediate 3: 2-(4-Cyanobenzyl)-6-hydroxy-8-methoxy-2H-isoquinolin-1-one

To a solution of 6-hydroxy-8-methoxy-2H-isoquinolin-1-one (Intermediate 2) in a suitable solvent such as DMF, is added a base like potassium carbonate, followed by the addition of 4-(bromomethyl)benzonitrile. The reaction mixture is stirred at room temperature until completion.

Intermediate 4: tert-Butyl (3-((2-(4-cyanobenzyl)-8-methoxy-1-oxo-1,2-dihydroisoquinolin-6-yl)oxy)propyl)carbamate

Intermediate 3 is reacted with tert-butyl (3-bromopropyl)carbamate in the presence of a base such as cesium carbonate in a solvent like DMF. The reaction is typically heated to ensure completion.

Synthesis of GSK163090

Final Step: 4-((6-(3-Aminopropoxy)-8-methoxy-1-oxo-1,2-dihydroisoquinolin-2-yl)methyl)benzonitrile

The Boc-protecting group of Intermediate 4 is removed under acidic conditions. Typically, trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM) is used. The reaction is stirred at room temperature, and after completion, the solvent is removed under reduced pressure to yield the final product, GSK163090.

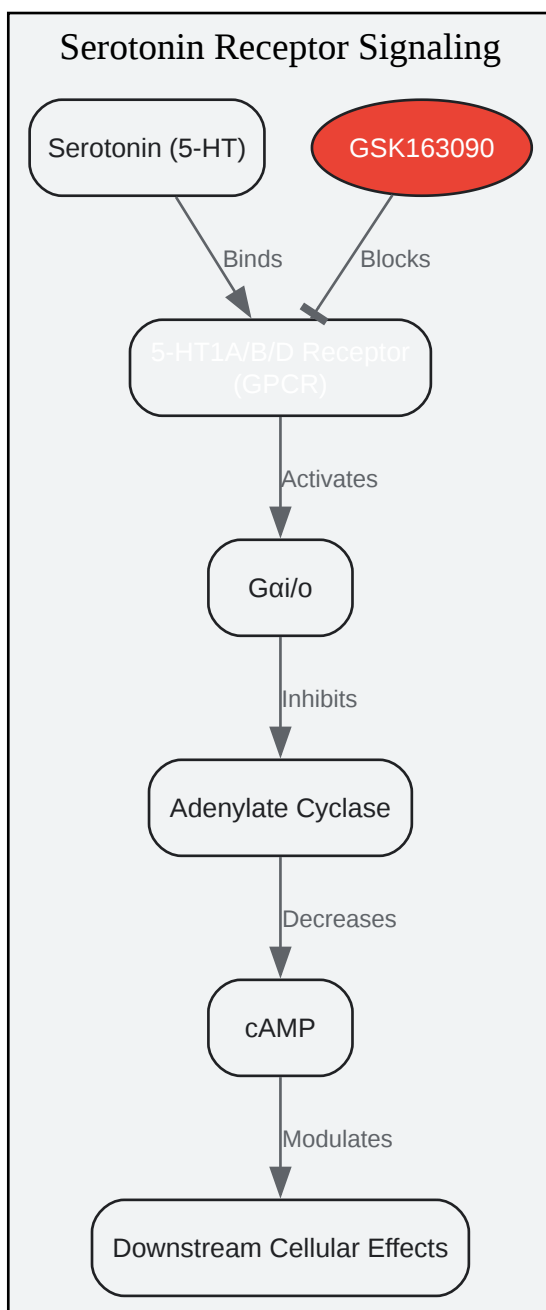
Data Presentation

Step	Product	Starting Material(s)	Reagents	Yield (%)	Purity (%)
1	Intermediate 2	Substituted Benzoic Acid	Various	-	>95
2	Intermediate 3	Intermediate 2, 4-(Bromomethyl)benzonitrile	K ₂ CO ₃ , DMF	85	>98
3	Intermediate 4	Intermediate 3, tert-Butyl (3-bromopropyl)carbamate	Cs ₂ CO ₃ , DMF	78	>97
4	GSK163090	Intermediate 4	TFA, DCM	95	>99

Note: Yields are based on literature reports and may vary depending on experimental conditions.

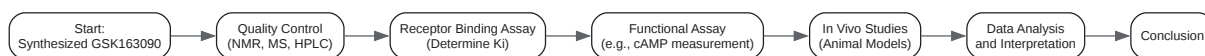
Signaling Pathway and Experimental Workflow

GSK163090 acts as an antagonist at 5-HT1A, 5-HT1B, and 5-HT1D receptors. The interaction of GSK163090 with these G-protein coupled receptors (GPCRs) inhibits downstream signaling cascades typically initiated by serotonin. A simplified representation of this interaction and a general experimental workflow for its evaluation are shown below.



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Caption: Simplified signaling pathway of 5-HT1 receptors and the antagonistic action of GSK163090.



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Caption: General experimental workflow for the evaluation of GSK163090.

Conclusion

This application note provides a comprehensive overview of the synthesis of GSK163090. The detailed protocols and supplementary information are intended to facilitate the reproduction of this synthesis for research purposes. Researchers should adhere to all laboratory safety guidelines when performing these experiments.

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